methyl 4-(2-((2-(2-methyl-1H-imidazol-1-yl)ethyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
Methyl 4-(2-((2-(2-methyl-1H-imidazol-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.344. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Structures and Hydrogen Bonding
The study of substituted 4-pyrazolylbenzoates reveals insights into hydrogen-bonded supramolecular structures. For example, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrates how molecules can be linked by hydrogen bonds into chain and ring structures, contributing to the understanding of molecular assembly and design principles in material science (Portilla et al., 2007).
Electrocatalysis and Sensor Applications
Electrosynthesis of imidazole derivatives for use as bifunctional electrocatalysts offers significant applications in the development of sensors and electrodes. The synthesized compounds can simultaneously determine multiple analytes, such as ascorbic acid and acetaminophen, showcasing their utility in analytical chemistry and biosensor development (Nasirizadeh et al., 2013).
Corrosion Inhibition
Research into imidazole derivatives, such as 1-(2-ethylamino)-2-methylimidazoline, highlights their potential as corrosion inhibitors. These compounds protect metals from corrosion in acidic media, with implications for extending the lifespan of metal structures and components in industrial applications (Cruz et al., 2004).
Anticancer Activity
The synthesis of new benzimidazole–thiazole derivatives as anticancer agents represents a crucial application in medicinal chemistry. These compounds exhibit promising anticancer activity against various cancer cell lines, contributing to the development of novel therapeutic agents (Nofal et al., 2014).
Antibacterial and Antituberculosis Agents
Imidazole derivatives targeting the dihydropteroate synthase enzyme have shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. This includes activity against resistant bacterial strains such as ESBL, VRE, and MRSA, highlighting their potential in combating antimicrobial resistance (Daraji et al., 2021).
Future Directions
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
methyl 4-[[2-[2-(2-methylimidazol-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-11-17-7-9-20(11)10-8-18-14(21)15(22)19-13-5-3-12(4-6-13)16(23)24-2/h3-7,9H,8,10H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYWKAIRQNEJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.